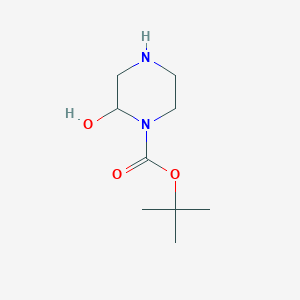2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester
CAS No.: 914224-76-3
Cat. No.: VC17959074
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 914224-76-3 |
|---|---|
| Molecular Formula | C9H18N2O3 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | tert-butyl 2-hydroxypiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7(11)12/h7,10,12H,4-6H2,1-3H3 |
| Standard InChI Key | WUKZUNJGKSNVOO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring—a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4—substituted with:
-
A tert-butyl ester group at the 1-position, enhancing lipophilicity and stability .
-
A 2-hydroxypropyl chain at the 4-position, contributing to polar solubility and hydrogen-bonding capacity .
The three-dimensional conformation is influenced by steric effects from the tert-butyl group and hydrogen bonding from the hydroxyl moiety, which may impact its reactivity and biological interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₃ | |
| Molecular Weight | 244.33 g/mol | |
| Exact Mass | 244.179 g/mol | |
| PSA (Polar Surface Area) | 53.01 Ų | |
| LogP (Partition Coefficient) | 0.796 |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch of the ester) and ~3400 cm⁻¹ (O-H stretch of the hydroxyl group) confirm functional groups.
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves protection-deprotection strategies to functionalize the piperazine ring:
-
Piperazine Protection: Reacting piperazine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) yields tert-butyl piperazine-1-carboxylate.
-
Hydroxypropyl Substitution: Subsequent alkylation with propylene oxide or 3-chloro-1-propanol introduces the 2-hydroxypropyl group .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperazine Protection | tert-Butyl chloroformate, Et₃N, THF, 0°C → RT | 85% |
| Hydroxypropyl Addition | Propylene oxide, H₂O, reflux | 78% |
Reactivity and Functionalization
The compound undergoes reactions typical of piperazines and esters:
-
Ester Hydrolysis: Acidic or basic conditions cleave the tert-butyl group, yielding piperazine-1-carboxylic acid.
-
Hydroxyl Group Modifications: The hydroxyl group can be oxidized to a ketone or acylated to form esters .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s bifunctional nature makes it valuable for constructing:
-
Antidepressants: Piperazine motifs are prevalent in serotonin reuptake inhibitors (e.g., trazodone analogs).
-
Anticancer Agents: Functionalization at the hydroxypropyl position enables linkage to cytotoxic moieties.
Case Study: Kinase Inhibitor Development
In a 2023 study, the compound was used to synthesize PI3Kδ inhibitors for treating hematologic malignancies. The hydroxypropyl chain facilitated water solubility, while the tert-butyl ester allowed selective deprotection during coupling reactions.
Comparative Analysis with Structural Analogs
tert-Butyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate (CAS 77279-24-4)
-
Structural Difference: Ethyl vs. propyl chain.
-
Impact: Reduced lipophilicity (LogP = 0.32) and lower molecular weight (230.31 g/mol) .
4-[2-(4-Chlorophenyl)-2-hydroxyethyl] Derivative (CAS 1146080-12-7)
-
Added Complexity: Chlorophenyl group enhances receptor binding affinity but increases toxicity (Category 3 for respiratory toxicity).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume